Sodium 3-nitrobenzenesulfonate

Übersicht

Beschreibung

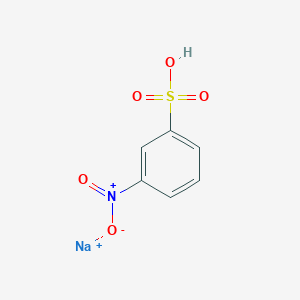

Sodium 3-nitrobenzenesulfonate, also known as 3-nitrobenzenesulfonic acid sodium salt, is a chemical compound with the molecular formula O2NC6H4SO3Na. It is characterized by the presence of nitro and sulfonate groups attached to a benzene ring. This compound is widely used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for preparing sodium 3-nitrobenzenesulfonate involves the sulfonation of nitrobenzene. The process typically includes the following steps:

Catalyst Addition: A sodium tungstate catalyst is added to nitrobenzene.

Sulfonation: Sulfur trioxide is added dropwise to nitrobenzene at a temperature of 80-100°C.

Heat Preservation: The mixture is maintained at 100-120°C for 2-4 hours to complete the sulfonation reaction.

Dilution and Filtration: The sulfonation liquid is diluted with water and filtered.

Neutralization and Extraction: The filtrate is neutralized with an alkali, extracted with an extraction agent, and desolventized.

Industrial Production Methods

In industrial settings, this compound is produced using benzene as a raw material. The process involves sulfonation of benzene with fuming sulfuric acid, followed by nitration with nitric acid to produce m-nitrobenzenesulfonic acid. This intermediate is then neutralized with lime milk to obtain calcium m-nitrobenzenesulfonate, which is subsequently replaced with pure alkali to yield the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium 3-nitrobenzenesulfonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The sulfonate group can be substituted with other functional groups in the presence of appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions include quinoline derivatives, amino-substituted benzenes, and various sulfonated aromatic compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Sodium 3-nitrobenzenesulfonate, with the chemical formula , is a sodium salt of 3-nitrobenzenesulfonic acid. It is characterized by its high solubility in water, making it suitable for various aqueous applications. The compound's unique structure allows it to function effectively as a reagent and stabilizer in multiple chemical processes.

Pharmaceutical Industry

- Synthesis of Quinoline : this compound is utilized in the synthesis of quinoline, a compound important for various pharmaceutical applications, including the development of antimalarial drugs .

- Reagents in Drug Development : It serves as a reagent in synthesizing azetidinyl ketolides, which are used to treat respiratory infections resistant to multiple drugs .

Textile Industry

- Dyeing Stabilizer : The compound acts as a stabilizer for dyeing fibers, enhancing the color retention and uniformity during the dyeing process .

- Discharge Printing Assistant : It is also employed as an auxiliary agent in discharge printing techniques, ensuring better color application and fabric integrity .

Electroplating and Electronics

- Developing Agent : this compound functions as a developing agent in electroplating processes, contributing to the quality and adherence of metal coatings on substrates .

- Corrosion Resistance : Research indicates that varying concentrations of this compound can significantly affect the corrosion resistance of phosphate coatings on steel samples .

Cleaning Products

- Oxidizing Agent : It is used as an oxidizing agent in industrial cleaners and demetalizers, aiding in the removal of unwanted metal ions from surfaces .

- Formulation Component : The compound is found in many formulations for industrial cleaners due to its effectiveness in breaking down organic materials .

Case Study 1: Synthesis of Quinoline Derivatives

In a study focused on the synthesis of quinoline derivatives, this compound was utilized as a key reagent. The reaction conditions were optimized to enhance yield and purity. The resulting compounds showed significant biological activity against various pathogens, demonstrating the compound's utility in drug discovery.

Case Study 2: Textile Dyeing Efficiency

A comparative analysis was conducted on the dyeing efficiency of cotton fabrics using this compound as a stabilizer versus traditional methods. Results indicated that fabrics treated with this compound exhibited improved color fastness and reduced fading compared to untreated samples.

Data Tables

| Application Area | Specific Use | Impact/Benefit |

|---|---|---|

| Pharmaceuticals | Synthesis of quinoline | Essential for developing antimalarial drugs |

| Textiles | Dyeing stabilizer | Enhances color retention |

| Electroplating | Developing agent | Improves quality of metal coatings |

| Cleaning Products | Oxidizing agent | Effective in removing metal ions |

Wirkmechanismus

The mechanism of action of sodium 3-nitrobenzenesulfonate involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the activation of signaling pathways, such as the caspase cascade, which plays a role in apoptosis (programmed cell death) .

Vergleich Mit ähnlichen Verbindungen

Sodium 3-nitrobenzenesulfonate can be compared with other similar compounds, such as:

- 4-Nitrobenzenesulfonic acid sodium salt

- Methyl 4-nitrobenzenesulfonate

- p-Toluenesulfonyl chloride

Uniqueness

What sets this compound apart is its specific combination of nitro and sulfonate groups, which confer unique reactivity and versatility in organic synthesis. Its ability to act as both an oxidizing and reducing agent, depending on the conditions, makes it a valuable compound in various chemical processes .

Eigenschaften

CAS-Nummer |

127-68-4 |

|---|---|

Molekularformel |

C6H5NNaO5S+ |

Molekulargewicht |

226.16 g/mol |

IUPAC-Name |

sodium;3-nitrobenzenesulfonic acid |

InChI |

InChI=1S/C6H5NO5S.Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,10,11,12);/q;+1 |

InChI-Schlüssel |

LJRGBERXYNQPJI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |

Kanonische SMILES |

C1=CC(=CC(=C1)S(=O)(=O)O)[N+](=O)[O-].[Na+] |

Aussehen |

Solid powder |

Key on ui other cas no. |

127-68-4 |

Physikalische Beschreibung |

DryPowder; OtherSolid, Liquid |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Sodium 3-nitrobenzenesulfonate |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the solubility behavior of sodium 3-nitrobenzenesulfonate in different solvents?

A1: this compound exhibits varying solubilities depending on the solvent and temperature. Research indicates that its solubility increases with temperature in all tested solvents []. The solubility order from highest to lowest is: ethanol > acetone > tetrahydrofuran > 1-butanol > ethyl acetate > cyclohexanone []. This information is crucial for selecting appropriate solvents for synthesis, purification, and potential applications of this compound.

Q2: How does the solubility of this compound change in the presence of other salts?

A2: Studies have investigated the solubility of this compound in binary solvent mixtures containing salts like NaCl and Na2SO4 []. Understanding how the presence of these salts affects solubility is important for processes like crystallization and separation.

Q3: Does this compound form solid mixtures with other compounds?

A3: Yes, research shows that this compound can form a solid adduct with sodium 4-nitrobenzenesulfonate in a 1:1 molar ratio at 323.15 K []. This finding highlights the potential for co-crystallization and the formation of solid solutions, which could have implications for material properties and applications.

Q4: Are there any applications of this compound in material processing?

A4: While not extensively studied, one application of this compound involves its use in removing nickel coatings from neodymium iron boron permanent magnets []. This method utilizes this compound as a key component in a chemical etching process, highlighting its potential in surface treatment technologies.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.